molecular formula C7H12N2O3 B14551042 Butanamide, N-[(dimethylamino)carbonyl]-3-oxo- CAS No. 61736-32-1

Butanamide, N-[(dimethylamino)carbonyl]-3-oxo-

Cat. No.: B14551042
CAS No.: 61736-32-1
M. Wt: 172.18 g/mol
InChI Key: AKHUZQAYGNDGPD-UHFFFAOYSA-N
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Description

Butanamide, N-[(dimethylamino)carbonyl]-3-oxo- is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. This compound is a derivative of butanamide, where the nitrogen atom is further substituted with a dimethylamino carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-[(dimethylamino)carbonyl]-3-oxo- typically involves the reaction of butanamide with dimethylcarbamoyl chloride under basic conditions. The reaction proceeds as follows:

    Reactants: Butanamide and dimethylcarbamoyl chloride.

    Catalyst: A base such as triethylamine.

    Solvent: An organic solvent like dichloromethane.

    Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:

    Bulk Reactants: Large quantities of butanamide and dimethylcarbamoyl chloride.

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient production.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-[(dimethylamino)carbonyl]-3-oxo- can undergo various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: Butanoic acid and dimethylamine.

    Reduction: Butanamide and dimethylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Butanamide, N-[(dimethylamino)carbonyl]-3-oxo- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanamide, N-[(dimethylamino)carbonyl]-3-oxo- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. The exact molecular pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-[(dimethylamino)carbonyl]-3-oxo-: Similar structure but with a shorter carbon chain.

    Propionamide, N-[(dimethylamino)carbonyl]-3-oxo-: Similar structure with a three-carbon chain.

    Benzamide, N-[(dimethylamino)carbonyl]-3-oxo-: Similar structure with a benzene ring.

Uniqueness

Butanamide, N-[(dimethylamino)carbonyl]-3-oxo- is unique due to its specific carbon chain length and the presence of the dimethylamino carbonyl group, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry.

Properties

CAS No.

61736-32-1

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

N-(dimethylcarbamoyl)-3-oxobutanamide

InChI

InChI=1S/C7H12N2O3/c1-5(10)4-6(11)8-7(12)9(2)3/h4H2,1-3H3,(H,8,11,12)

InChI Key

AKHUZQAYGNDGPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC(=O)N(C)C

Origin of Product

United States

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